6-Chloro-5-methylpyridine-3-sulfonyl chloride
Overview
Description
6-Chloro-5-methylpyridine-3-sulfonyl chloride is an organic compound with the molecular formula C(_6)H(_5)Cl(_2)NO(_2)S. It is a derivative of pyridine, characterized by the presence of a chloro group at the 6th position, a methyl group at the 5th position, and a sulfonyl chloride group at the 3rd position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-5-methylpyridine-3-sulfonyl chloride typically involves the chlorination of 5-methylpyridine-3-sulfonic acid. The process can be summarized as follows:
Starting Material: 5-Methylpyridine-3-sulfonic acid.
Chlorination: The sulfonic acid is treated with thionyl chloride (SOCl(_2)) or phosphorus pentachloride (PCl(_5)) to introduce the sulfonyl chloride group.
Chlorination at the 6th Position: The compound is further chlorinated using chlorine gas (Cl(_2)) in the presence of a catalyst such as iron(III) chloride (FeCl(_3)) to introduce the chloro group at the 6th position.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Using large quantities of thionyl chloride or phosphorus pentachloride for the sulfonylation step.
Controlled Chlorination: Employing controlled chlorination techniques to ensure high yield and purity of the final product.
Purification: The product is purified through recrystallization or distillation to remove impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-5-methylpyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: It can be used in coupling reactions to form complex organic molecules.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the sulfonyl chloride group.
Catalysts: Catalysts such as iron(III) chloride are used in chlorination reactions.
Solvents: Organic solvents like dichloromethane (DCM) and acetonitrile are often used to dissolve the reactants and facilitate the reactions.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Thioethers: Formed by the reaction with thiols.
Scientific Research Applications
6-Chloro-5-methylpyridine-3-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-5-methylpyridine-3-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The chloro and methyl groups on the pyridine ring influence the reactivity and selectivity of the compound in different chemical reactions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-3-pyridinesulfonyl chloride: Lacks the methyl group at the 5th position.
5-Methyl-3-pyridinesulfonyl chloride: Lacks the chloro group at the 6th position.
3-Pyridinesulfonyl chloride: Lacks both the chloro and methyl groups.
Uniqueness
6-Chloro-5-methylpyridine-3-sulfonyl chloride is unique due to the presence of both the chloro and methyl groups, which confer specific reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Properties
IUPAC Name |
6-chloro-5-methylpyridine-3-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-4-2-5(12(8,10)11)3-9-6(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRVMBZCJFWJFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37105-10-5 | |
Record name | 6-chloro-5-methylpyridine-3-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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